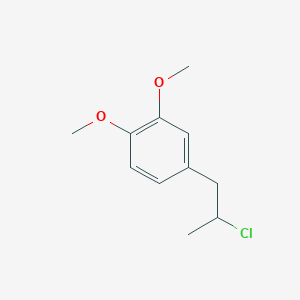

4-(2-Chloropropyl)-1,2-dimethoxybenzene

Description

Overview of the Chemical Entity and its Structural Context

4-(2-Chloropropyl)-1,2-dimethoxybenzene is a chemical compound with a distinct molecular architecture. Its structure is characterized by a benzene (B151609) ring substituted with two methoxy (B1213986) groups at the 1 and 2 positions, and a 2-chloropropyl group at the 4 position. The presence of the dimethoxybenzene core, also known as a veratrole moiety, and the chlorinated alkyl chain are key features that influence its chemical reactivity and physical properties.

The methoxy groups are electron-donating, which activates the benzene ring towards electrophilic substitution, while the propyl chain with a chlorine atom on the second carbon introduces a site for potential nucleophilic substitution or elimination reactions. The interplay of these functional groups defines the chemical behavior of the molecule.

Table 1: Chemical Identity of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₁H₁₅ClO₂ | 214.69 |

| 1,2-Dimethoxybenzene (B1683551) | C₈H₁₀O₂ | 138.16 |

| 3-Chloropropionyl chloride | C₃H₄Cl₂O | 126.97 |

| 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one | C₁₁H₁₃ClO₃ | 228.67 |

Historical Development and Initial Syntheses Pertinent to this compound

While specific historical accounts detailing the first synthesis of this compound are not extensively documented in readily available literature, its synthesis can be logically deduced from established and well-understood organic chemistry principles. A plausible and common synthetic route would involve a two-step process starting from 1,2-dimethoxybenzene (veratrole).

The initial step is a Friedel-Crafts acylation reaction. This classic method in organic synthesis is used to introduce an acyl group onto an aromatic ring. In this case, 1,2-dimethoxybenzene would be reacted with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electron-rich nature of the 1,2-dimethoxybenzene ring directs the acylation predominantly to the para position (position 4) due to steric hindrance at the ortho positions, yielding the intermediate compound, 3-chloro-1-(3,4-dimethoxyphenyl)propan-1-one.

The second step would involve the reduction of the ketone functional group in this intermediate. A variety of reducing agents could be employed for this transformation. For instance, a Clemmensen reduction (using zinc amalgam and hydrochloric acid) or a Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) would reduce the ketone directly to a methylene (B1212753) group. However, to obtain the desired 2-chloropropyl group, a more selective reduction of the ketone to a secondary alcohol, followed by a deoxygenation step, or a direct reduction method that preserves the chloro-substituent would be necessary. One such method could be catalytic hydrogenation under specific conditions or the use of a hydride reagent like sodium borohydride (B1222165) to first form the alcohol, which could then be converted to the target compound.

Scope and Significance of Academic Research on this compound

A thorough review of academic literature indicates that this compound has not been a primary focus of extensive research. There is a notable scarcity of studies that specifically investigate its synthesis, characterization, or potential applications.

The academic interest in related compounds, however, is more pronounced. For instance, the starting material, 1,2-dimethoxybenzene, is a well-known building block in organic synthesis. wikipedia.org Similarly, Friedel-Crafts reactions on dimethoxybenzenes are a common topic in organic chemistry education and research. The intermediate, 3-chloro-1-(3,4-dimethoxyphenyl)propan-1-one, has garnered some attention as a precursor in the synthesis of other molecules.

The limited academic footprint of this compound itself suggests that it may primarily exist as a synthetic intermediate rather than a final product with specific applications that have been explored in depth. It is conceivable that it could be used in the synthesis of more complex molecules where the 2-chloropropyl group serves as a handle for further chemical modifications. However, without dedicated studies, its full potential and significance in the broader context of chemical research remain largely unexplored.

Structure

2D Structure

3D Structure

Properties

CAS No. |

74156-72-2 |

|---|---|

Molecular Formula |

C11H15ClO2 |

Molecular Weight |

214.69 g/mol |

IUPAC Name |

4-(2-chloropropyl)-1,2-dimethoxybenzene |

InChI |

InChI=1S/C11H15ClO2/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7-8H,6H2,1-3H3 |

InChI Key |

OAWXCKJETGLETE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Chloropropyl 1,2 Dimethoxybenzene and Its Key Intermediates

Established Synthetic Routes and Reaction Conditions

Established synthetic routes to 4-(2-chloropropyl)-1,2-dimethoxybenzene primarily leverage the reactivity of its key intermediate, 4-allyl-1,2-dimethoxybenzene, also known as methyleugenol. This intermediate provides a reactive allyl group that can be selectively functionalized. Alternative pathways, such as direct Friedel-Crafts alkylation, are also considered, though they may present challenges regarding selectivity and rearrangement.

Alkylation Strategies for this compound Formation

Alkylation of aromatic compounds, particularly through the Friedel-Crafts reaction, is a fundamental method for forming carbon-carbon bonds. masterorganicchemistry.com In the context of 1,2-dimethoxybenzene (B1683551), the two electron-donating methoxy (B1213986) groups activate the ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the para position.

One conceptual approach is the direct Friedel-Crafts alkylation of 1,2-dimethoxybenzene with a propyl halide, such as 1,2-dichloropropane (B32752) or allyl chloride, in the presence of a Lewis acid catalyst like AlCl₃ or FeCl₃. masterorganicchemistry.com However, this direct approach is often complicated by several factors:

Polyalkylation: The initial alkylation product is more reactive than the starting material, which can lead to the introduction of multiple alkyl groups.

Carbocation Rearrangement: Primary alkyl halides can form carbocation intermediates that may rearrange to more stable secondary or tertiary carbocations, leading to a mixture of isomeric products. chadsprep.com

Catalyst Stoichiometry: The product can form a complex with the Lewis acid catalyst, often requiring stoichiometric amounts of the catalyst rather than catalytic quantities.

A more controlled and widely utilized strategy involves the synthesis and subsequent modification of an intermediate, 4-allyl-1,2-dimethoxybenzene . This intermediate can be synthesized via the methylation of eugenol, a readily available natural product. The allylation of a protected 1,2-dihydroxybenzene (catechol) derivative is another viable pathway.

| Alkylation Strategy | Reactants | Catalyst/Conditions | Primary Product | Challenges |

| Direct Friedel-Crafts | 1,2-Dimethoxybenzene, Allyl Chloride | Lewis Acid (e.g., AlCl₃) | 4-Allyl-1,2-dimethoxybenzene | Polyalkylation, Isomerization |

| Williamson Ether Synthesis (followed by Claisen Rearrangement) | Guaiacol, Allyl Bromide | Base (e.g., K₂CO₃), Heat | 4-Allyl-2-methoxyphenol (Eugenol) | Requires subsequent methylation |

| Methylation of Eugenol | 4-Allyl-2-methoxyphenol (Eugenol), Methylating Agent | Base | 4-Allyl-1,2-dimethoxybenzene | Availability of starting material |

Regioselective Hydrochlorination Reactions Leading to this compound

The most direct and efficient route to this compound is the hydrochlorination of its precursor, 4-allyl-1,2-dimethoxybenzene. This reaction is an electrophilic addition of hydrogen chloride (HCl) across the double bond of the allyl group.

The reaction follows Markovnikov's rule , which dictates that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen atom attaches to the carbon with the greater number of hydrogen substituents, while the halide group attaches to the carbon with fewer hydrogen atoms. nih.govresearchgate.net This regioselectivity is governed by the formation of the more stable carbocation intermediate. In the case of 4-allyl-1,2-dimethoxybenzene, the proton adds to the terminal carbon (C3) of the allyl chain, leading to the formation of a more stable secondary carbocation at the benzylic-like position (C2). Subsequent attack by the chloride anion on this carbocation yields the desired this compound. nih.gov

Reaction Mechanism:

Protonation: The π-electrons of the alkene's double bond attack the proton of HCl, forming a new C-H bond on the terminal carbon and generating a secondary carbocation on the adjacent carbon.

Nucleophilic Attack: The chloride anion (Cl⁻) acts as a nucleophile and attacks the electron-deficient carbocation, forming the final C-Cl bond. rsc.orgmdpi.com

This reaction is highly regioselective, producing the 2-chloro isomer as the major product over the 1-chloro isomer. The reaction can be carried out by bubbling dry HCl gas through a solution of the alkene or by using a solution of HCl in a suitable solvent.

Halogenation and Methylation Pathways in the Synthesis of Related Dimethoxybenzene Derivatives

The synthesis of key precursors and related derivatives often involves specific halogenation and methylation steps. The core structure, 1,2-dimethoxybenzene (veratrole), is typically synthesized by the methylation of catechol (1,2-dihydroxybenzene). This reaction, a type of Williamson ether synthesis, involves treating catechol with a methylating agent like methyl chloride or dimethyl sulfate (B86663) in the presence of a strong base.

Direct halogenation of the veratrole ring is also a known pathway for producing substituted derivatives. For instance, treatment of 1,2-dimethoxybenzene with a chlorinating agent can lead to the introduction of a chlorine atom onto the aromatic ring, typically at the 4-position due to the ortho, para-directing effects of the methoxy groups. This results in compounds like 4-chloro-1,2-dimethoxybenzene . While not a direct intermediate to the title compound, this demonstrates a common pathway for modifying the dimethoxybenzene core.

| Reaction Type | Starting Material | Reagents | Typical Product |

| Methylation | Catechol | Methyl Chloride, Strong Base | 1,2-Dimethoxybenzene |

| Aromatic Halogenation | 1,2-Dimethoxybenzene | Cl₂, Lewis Acid | 4-Chloro-1,2-dimethoxybenzene |

Stereochemical Control and Asymmetric Synthesis Approaches for this compound Analogs

The hydrochlorination of 4-allyl-1,2-dimethoxybenzene creates a chiral center at the second carbon of the propyl side chain. Standard hydrohalogenation mechanisms proceed through a planar carbocation intermediate. mdpi.com The subsequent nucleophilic attack by the chloride ion can occur from either face of the plane with equal probability. rsc.org Consequently, this synthesis route produces a racemic mixture of (R)- and (S)-4-(2-chloropropyl)-1,2-dimethoxybenzene.

Achieving stereochemical control in such a transformation is a significant synthetic challenge. The development of catalytic asymmetric hydrohalogenations is an area of ongoing research, but robust and general methods, particularly for hydrochlorination of unactivated allylarenes, are not yet widely established. nih.gov Current research into asymmetric halofunctionalization often relies on complex catalytic systems that may involve:

Chiral Lewis Acids or Brønsted Acids: To create a chiral environment around the alkene during the addition process.

Chiral Phase-Transfer Catalysts: To deliver the halide anion in an enantioselective manner. nih.gov

Transition Metal Catalysis: Employing chiral ligands to control the stereochemical outcome of the addition.

While these strategies are being explored for various substrates, a specific, high-yielding enantioselective method for the synthesis of this compound analogs has not been prominently reported. Therefore, the preparation of enantiomerically pure analogs would likely require alternative strategies, such as the use of a chiral starting material or the resolution of the racemic mixture.

Optimization of Reaction Parameters and Yield Enhancement Strategies in this compound Synthesis

Optimizing the synthesis of this compound requires careful control of reaction parameters for both the formation of the key intermediate and the final hydrochlorination step.

For Friedel-Crafts type alkylations to produce the 4-allyl intermediate, key parameters include:

Molar Ratio of Reactants: Adjusting the ratio of the aromatic substrate to the alkylating agent can minimize polyalkylation. Using the aromatic compound in excess is a common strategy.

Catalyst Choice and Loading: The activity of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃, solid acid catalysts) is critical. Solid acid catalysts are being explored as more environmentally benign and reusable alternatives.

Temperature: Friedel-Crafts reactions can be highly exothermic. Lower temperatures are often employed to control the reaction rate and prevent side reactions and rearrangements.

For the hydrochlorination of 4-allyl-1,2-dimethoxybenzene, optimization focuses on:

Solvent: The choice of solvent can influence the reaction rate and solubility of the HCl gas. Non-polar aprotic solvents are common. Recent studies have shown that the addition of a co-solvent like acetic acid can enhance the reaction rate.

HCl Source: The reaction can be performed with gaseous HCl or concentrated hydrochloric acid. Gaseous HCl in an anhydrous solvent can prevent the introduction of water, which could lead to hydration byproducts.

Agitation: For heterogeneous reactions (e.g., liquid substrate with gaseous HCl), vigorous mixing is essential to ensure efficient mass transfer between phases.

Temperature Control: While the reaction often proceeds at room temperature, cooling may be necessary to control the exothermicity, especially on a larger scale.

Industrial Scalability Considerations for this compound Production

Scaling the synthesis of this compound from the laboratory bench to industrial production introduces several critical considerations. nih.govnih.gov

Cost and Availability of Raw Materials: The economic viability of the process depends heavily on the cost of starting materials. Using precursors like eugenol, a bulk chemical derived from clove oil, is advantageous over more complex, multi-step synthetic starting materials.

Process Safety: Both Friedel-Crafts alkylation and hydrochlorination can be exothermic. A key challenge in scale-up is managing heat transfer. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. This requires robust cooling systems and careful control over addition rates to prevent thermal runaway. nih.gov

Choice of Reagents and Catalysts: On an industrial scale, there is a strong preference for catalytic processes over stoichiometric ones to reduce waste. The use of corrosive and hazardous reagents like AlCl₃, which also generates significant waste during workup, is undesirable. The development of recyclable solid acid catalysts for the alkylation step would be a significant advantage. Similarly, using aqueous HCl is often preferable to handling large quantities of anhydrous HCl gas.

Equipment and Engineering: The materials of construction for reactors must be resistant to corrosive reagents like HCl. Efficient mixing is crucial to ensure consistent reaction conditions and prevent localized "hot spots."

Product Isolation and Purification: The final product must be isolated and purified to meet specifications. On a large scale, methods like distillation are preferred over chromatography due to cost and throughput. The physical properties of the product will dictate the most suitable purification strategy.

Reaction Chemistry and Mechanistic Elucidation of 4 2 Chloropropyl 1,2 Dimethoxybenzene

Electrophilic Aromatic Substitution Reactions of the Dimethoxybenzene Moiety

The 1,2-dimethoxybenzene (B1683551) ring in 4-(2-chloropropyl)-1,2-dimethoxybenzene is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful electron-donating methoxy (B1213986) groups. These groups, through their +M (mesomeric) effect, increase the electron density of the aromatic ring, particularly at the positions ortho and para to them, making the ring more nucleophilic and thus more susceptible to attack by electrophiles. nih.govnih.gov The 2-chloropropyl group, attached at the 4-position, is generally considered to be a weakly deactivating group due to the electron-withdrawing inductive effect (-I) of the chlorine atom. pdx.edu

In polysubstituted benzene (B151609) rings, the directing influence of the substituents determines the regiochemical outcome of electrophilic substitution. The methoxy groups are strong activating groups and are ortho-, para-directors. chemistrysteps.com The alkyl halide group is a deactivating group but is also an ortho-, para-director. chemicalbook.com When multiple substituents are present, the most powerfully activating group typically controls the position of further substitution. nih.gov In the case of this compound, the two methoxy groups are the dominant directing groups.

Considering the positions on the aromatic ring:

Position 3: Ortho to the methoxy group at C-2 and meta to the methoxy group at C-1.

Position 5: Para to the methoxy group at C-2 and ortho to the methoxy group at C-1.

Position 6: Ortho to the methoxy group at C-1 and meta to the methoxy group at C-2.

Given that the 4-position is blocked by the 2-chloropropyl group, incoming electrophiles will be directed to positions 3 and 5. The substitution pattern will be a result of the combined directing effects of the two methoxy groups, with the 2-chloropropyl group having a minor influence. Steric hindrance may also play a role in determining the ratio of the resulting isomers.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reagent | Predicted Major Product(s) |

| HNO₃/H₂SO₄ (Nitration) | 5-Nitro-4-(2-chloropropyl)-1,2-dimethoxybenzene and 3-Nitro-4-(2-chloropropyl)-1,2-dimethoxybenzene |

| Br₂/FeBr₃ (Bromination) | 5-Bromo-4-(2-chloropropyl)-1,2-dimethoxybenzene and 3-Bromo-4-(2-chloropropyl)-1,2-dimethoxybenzene |

| RCOCl/AlCl₃ (Friedel-Crafts Acylation) | 5-Acyl-4-(2-chloropropyl)-1,2-dimethoxybenzene and 3-Acyl-4-(2-chloropropyl)-1,2-dimethoxybenzene |

Nucleophilic Substitution Reactions Involving the Chloropropyl Side Chain

The 2-chloropropyl side chain of this compound is susceptible to nucleophilic substitution reactions, where the chlorine atom, a good leaving group, is replaced by a nucleophile. The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions. youtube.com The carbon atom bearing the chlorine is a secondary carbon, which can undergo both S(_N)1 and S(_N)2 reactions. nist.gov The proximity of the benzene ring can also influence the reaction pathway through the potential for benzylic stabilization of a carbocation intermediate. acs.org

Kinetic Studies of Nucleophilic Displacement at the Secondary Carbon

The rate of nucleophilic substitution at the secondary carbon of the chloropropyl group can be studied by monitoring the disappearance of the reactant or the appearance of the product over time. For an S(_N)2 reaction, the rate law is second order, depending on the concentration of both the substrate and the nucleophile (Rate = k[substrate][nucleophile]). nist.gov For an S(_N)1 reaction, the rate law is first order, depending only on the concentration of the substrate (Rate = k[substrate]), as the formation of the carbocation is the rate-determining step. rsc.org

Kinetic studies on the solvolysis of structurally similar secondary alkyl chlorides with phenyl substituents have been conducted to elucidate the reaction mechanism. For example, the solvolysis rates of various secondary alkyl halides in different solvents can be correlated using the Grunwald-Winstein equation, which helps to assess the degree of nucleophilic solvent assistance and the charge development in the transition state. researchgate.net For this compound, a kinetic study would involve measuring the reaction rate with various nucleophiles and in different solvents to determine the reaction order and the sensitivity to solvent polarity and nucleophilicity.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound can occur at either the dimethoxybenzene ring or the chloropropyl side chain.

Oxidation: The electron-rich dimethoxybenzene ring is susceptible to oxidation. Electrochemical oxidation of veratrole (1,2-dimethoxybenzene) can lead to the formation of polymers or, in the presence of water, to ring-opened products. researchgate.netuninsubria.it Chemical oxidation with strong oxidizing agents can potentially lead to the formation of quinones. The alkyl side chain can also be a site of oxidation. Alkylbenzenes with at least one benzylic hydrogen can be oxidized to carboxylic acids using strong oxidizing agents like KMnO₄ or K₂Cr₂O₇. nih.govchemistrysteps.com In the case of this compound, the benzylic carbon (C-1 of the propyl chain) has a hydrogen atom, making it a potential site for oxidation, which would lead to cleavage of the C-C bond and formation of 4,5-dimethoxybenzoic acid.

Reduction: The chloropropyl side chain can be reduced to a propyl group. This dehalogenation can be achieved through various methods:

Catalytic hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) and a source of hydrogen (e.g., H₂ gas), the C-Cl bond can be hydrogenolyzed. nih.govresearchgate.net

Metal hydrides: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce alkyl halides to alkanes. pdx.edumsu.edu

Other reducing systems: A combination of H₃PO₃/I₂ has been reported for the dehalogenation of benzyl (B1604629) halides. nih.gov

The aromatic ring is generally resistant to reduction under mild conditions that would reduce the alkyl halide.

Rearrangement Reactions and Fragmentations of this compound

Rearrangement Reactions: Carbocation intermediates, which may be formed during S(_N)1 reactions of the 2-chloropropyl side chain, are prone to rearrangement to form more stable carbocations. A 1,2-hydride shift or a 1,2-alkyl shift can occur in what is known as a Wagner-Meerwein rearrangement. chemicalbook.comnih.gov For the carbocation formed at the C-2 position of the propyl chain, a 1,2-hydride shift from the C-1 position would lead to a more stable benzylic carbocation. This rearrangement would result in the formation of a product where the nucleophile is attached to the C-1 position.

Neighboring group participation (NGP) by the methoxy groups is also a possibility. The lone pair of electrons on the oxygen of a methoxy group could attack the electrophilic carbon at the C-2 position in an intramolecular S(_N)2 fashion, displacing the chloride and forming a cyclic oxonium ion intermediate. Subsequent attack by an external nucleophile would lead to the final product, often with retention of configuration. researchgate.netuninsubria.it

Fragmentations: In mass spectrometry, this compound would undergo fragmentation upon electron ionization. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for related compounds include:

Loss of the side chain: Cleavage of the bond between the aromatic ring and the propyl side chain could lead to a dimethoxybenzene radical cation and a chloropropyl radical.

Benzylic cleavage: Cleavage of the C-C bond beta to the aromatic ring is a common fragmentation pathway for alkylbenzenes, leading to the formation of a stable benzylic cation. For 4-propyl-1,2-dimethoxybenzene, this would result in a tropylium-like ion. irjet.net

Loss of a methoxy group: A common fragmentation for methoxy-substituted benzenes is the loss of a methyl radical (·CH₃) followed by the loss of carbon monoxide (CO). nih.gov

Loss of HCl: Elimination of HCl from the molecular ion is another possible fragmentation pathway.

Advanced Mechanistic Investigations via Computational and Spectroscopic Techniques

Computational Techniques: Density Functional Theory (DFT) and other ab initio methods are powerful tools for investigating reaction mechanisms. nih.govnih.gov These computational approaches can be used to:

Calculate the energies of reactants, transition states, and products to determine reaction barriers and thermodynamics.

Model the structures of intermediates and transition states to understand the stereochemical outcome of reactions.

Simulate the effect of solvents on reaction pathways.

Predict spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies) to aid in the identification of reaction products and intermediates.

For this compound, computational studies could be employed to compare the activation energies for S(_N)1 and S(_N)2 pathways, to investigate the likelihood of Wagner-Meerwein rearrangements, and to predict the regioselectivity of electrophilic aromatic substitution reactions.

Spectroscopic Techniques: Spectroscopic methods are essential for the characterization of this compound and for monitoring the progress of its reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule. The chemical shifts, coupling constants, and integration of the signals can be used to confirm the connectivity of the atoms and to distinguish between different isomers. chemistrysteps.com For example, the chemical shifts of the aromatic protons would be indicative of the substitution pattern.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the C-O bonds of the methoxy groups, the C-Cl bond, and the aromatic C-H and C=C bonds would be expected. chemicalbook.comuninsubria.it

Mass Spectrometry (MS): As discussed in section 3.4, mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for its identification and for elucidating its structure. nist.gov

By combining these advanced computational and spectroscopic techniques, a comprehensive understanding of the reaction chemistry and mechanistic details of this compound can be achieved.

Quantum Chemical Calculations of Transition States and Reaction Intermediates

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for investigating the mechanistic details of electrophilic aromatic substitution reactions. nih.govkuleuven.be These computational methods allow for the in-silico modeling of the reaction pathway, providing insights into the geometries and energies of reactants, intermediates, transition states, and products.

In the context of the synthesis of this compound, DFT calculations can be employed to model the interaction between 1,2-dimethoxybenzene and the electrophilic species derived from a propyl chloride precursor in the presence of a Lewis acid catalyst. These calculations can elucidate the structures of key intermediates, such as the initial carbocation formed and the subsequent arenium ion. Furthermore, the transition state structures connecting these intermediates can be located and characterized, providing crucial information about the activation energies of each step in the reaction. beilstein-journals.org

Table 1: Hypothetical DFT-Calculated Relative Energies for the Alkylation of 1,2-Dimethoxybenzene

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (1,2-dimethoxybenzene + propenyl chloride + AlCl₃) | 0.0 | Reference energy level. |

| Initial Carbocation Complex | +5.2 | Formation of the initial electrophilic species. |

| Transition State 1 (TS1) | +15.8 | Energy barrier for the attack of the aromatic ring on the carbocation. |

| Arenium Ion Intermediate (Sigma Complex) | +8.5 | Formation of the resonance-stabilized carbocation intermediate. |

| Transition State 2 (TS2) | +12.3 | Energy barrier for the deprotonation of the arenium ion. |

| Products (this compound + HCl + AlCl₃) | -10.7 | Final product state. |

Note: The data in this table is illustrative and based on typical values for similar Friedel-Crafts alkylation reactions. Actual values would require specific DFT calculations for this reaction.

These calculations can also predict the regioselectivity of the reaction, explaining why the substitution occurs preferentially at the para position to one of the methoxy groups. The electron-donating nature of the methoxy groups activates the aromatic ring towards electrophilic attack, with the highest electron density being at the ortho and para positions. Steric hindrance from the methoxy groups often favors para substitution.

Spectroscopic Monitoring of Reaction Progress and Intermediate Detection

In-situ spectroscopic techniques are invaluable for monitoring the real-time progress of chemical reactions and for the potential detection of transient intermediates. mt.comspectroscopyonline.com Techniques such as Fourier-Transform Infrared (FTIR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy can track the consumption of reactants and the formation of products by monitoring characteristic vibrational or electronic transitions. frontiersin.org

For the synthesis of this compound, in-situ FTIR or Raman spectroscopy could be employed to follow the reaction kinetics. researchgate.net The disappearance of vibrational bands corresponding to the C-H bonds of the aromatic ring of 1,2-dimethoxybenzene and the appearance of new bands associated with the substituted product would allow for the continuous monitoring of the reaction's progress. This data can be used to determine reaction rates and orders, providing further mechanistic insights. thermofisher.com

While direct observation of highly reactive intermediates like carbocations or the arenium ion is challenging, advanced spectroscopic methods under specific conditions can provide evidence for their existence. For instance, NMR spectroscopy, particularly at low temperatures to increase the lifetime of reactive species, could potentially be used to detect the arenium ion intermediate. nih.gov

Table 2: Characteristic Spectroscopic Shifts for Monitoring the Alkylation of 1,2-Dimethoxybenzene

| Species | Spectroscopic Technique | Characteristic Signal/Shift |

| 1,2-Dimethoxybenzene | ¹H NMR | Aromatic protons (~6.8-7.0 ppm) |

| This compound | ¹H NMR | Appearance of new aromatic signals and signals for the propyl group. |

| 1,2-Dimethoxybenzene | FTIR | C-H stretching of the aromatic ring (~3000-3100 cm⁻¹) |

| This compound | FTIR | Appearance of C-Cl stretching (~600-800 cm⁻¹) and changes in the aromatic C-H bending region. |

Isotopic Labeling Studies for Mechanistic Pathway Confirmation

Isotopic labeling is a definitive method for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. nih.gov Kinetic Isotope Effects (KIEs), which measure the change in reaction rate upon isotopic substitution, are particularly useful in determining the rate-determining step of a reaction. wikipedia.orglibretexts.org

In the context of the Friedel-Crafts alkylation to form this compound, a deuterium (B1214612) KIE study could be performed by comparing the rate of reaction of 1,2-dimethoxybenzene with that of its deuterated analogue (e.g., 1,2-dimethoxybenzene-d4). If the cleavage of the C-H (or C-D) bond in the deprotonation step is rate-determining, a significant primary KIE (kH/kD > 1) would be observed. acs.orgacs.org However, in many electrophilic aromatic substitution reactions, the initial attack of the electrophile on the aromatic ring to form the arenium ion is the slow, rate-determining step. youtube.com In such cases, a negligible KIE (kH/kD ≈ 1) would be expected, as the C-H bond is not broken in this step. core.ac.uk

Table 3: Expected Kinetic Isotope Effects for Different Rate-Determining Steps

| Rate-Determining Step | Expected kH/kD | Mechanistic Implication |

| Formation of the Arenium Ion | ~ 1 | The attack of the electrophile on the aromatic ring is the slowest step. |

| Deprotonation of the Arenium Ion | > 1 | The breaking of the C-H bond to restore aromaticity is the slowest step. |

Furthermore, the use of ¹³C labeling in the propyl chloride reactant could help to confirm whether any carbocation rearrangements are occurring during the reaction. By analyzing the position of the ¹³C label in the final product using ¹³C NMR spectroscopy, the migration of alkyl or hydride groups can be traced.

Derivatization Strategies and Functional Group Transformations of 4 2 Chloropropyl 1,2 Dimethoxybenzene

Modification of the Chloropropyl Side Chain

The 2-chloropropyl group is the primary site for initial modifications, with the secondary carbon atom being susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of diverse functional groups, fundamentally altering the molecule's properties.

The chlorine atom on the propyl side chain can be readily displaced by oxygen-based nucleophiles to yield alcohols and ethers.

Hydroxyl Group Introduction: The synthesis of the corresponding secondary alcohol, 1-(3,4-dimethoxyphenyl)propan-2-ol, can be achieved through a nucleophilic substitution reaction. This typically involves treating 4-(2-chloropropyl)-1,2-dimethoxybenzene with a hydroxide (B78521) source, such as sodium hydroxide or potassium hydroxide, in a suitable solvent system like aqueous acetone (B3395972) or dimethylformamide (DMF). The reaction proceeds via an S(_N)2 mechanism, leading to the inversion of stereochemistry if a chiral starting material is used.

Ether Formation: The Williamson ether synthesis is a classical and effective method for preparing ethers from this substrate. youtube.com The reaction involves an alkoxide ion acting as a nucleophile to displace the chloride. The alkoxide is typically generated in situ by reacting an alcohol with a strong base like sodium hydride. A wide variety of ethers can be synthesized by choosing the appropriate alcohol. For instance, reacting the chloroalkane with sodium methoxide (B1231860) would yield 4-(2-methoxypropyl)-1,2-dimethoxybenzene. This reaction is also an S(_N)2 process, and thus works best with primary or secondary alkyl halides. youtube.com

| Target Functional Group | Reaction Type | Typical Reagents | Product Example |

|---|---|---|---|

| Hydroxyl (-OH) | Nucleophilic Substitution | NaOH, KOH in H₂O/Acetone | 1-(3,4-Dimethoxyphenyl)propan-2-ol |

| Ether (-OR) | Williamson Ether Synthesis | RO⁻Na⁺ (e.g., CH₃O⁻Na⁺) | 4-(2-Methoxypropyl)-1,2-dimethoxybenzene |

Nitrogen-based functional groups can be incorporated onto the side chain, providing precursors for amines and other nitrogenous compounds.

Azide (B81097) Introduction: The introduction of an azide group is a robust two-step pathway to the corresponding amine. The reaction of this compound with sodium azide in a polar aprotic solvent like DMF or DMSO readily yields 4-(2-azidopropyl)-1,2-dimethoxybenzene. The azide anion (N₃⁻) is an excellent nucleophile, and this substitution reaction is generally efficient.

Amine Synthesis: The resulting alkyl azide can be subsequently reduced to the primary amine, 1-(3,4-dimethoxyphenyl)propan-2-amine. Common reduction methods include catalytic hydrogenation (e.g., H₂, Pd/C) or reaction with lithium aluminum hydride (LiAlH₄). Alternatively, primary or secondary amines can be synthesized directly by reacting the chloroalkane with ammonia (B1221849) or a primary/secondary amine, respectively. nih.govorgsyn.org However, this direct amination can sometimes lead to over-alkylation, producing mixtures of primary, secondary, and tertiary amines.

| Target Functional Group | Reaction Type | Typical Reagents | Intermediate/Product Example |

|---|---|---|---|

| Azide (-N₃) | Nucleophilic Substitution | NaN₃ in DMF | 4-(2-Azidopropyl)-1,2-dimethoxybenzene |

| Amine (-NH₂) | Azide Reduction | 1. NaN₃; 2. H₂, Pd/C or LiAlH₄ | 1-(3,4-Dimethoxyphenyl)propan-2-amine |

Extending the carbon framework via the chloropropyl side chain is a key strategy for building molecular complexity.

Alkylation with Cyanide: A straightforward method to extend the carbon chain by one atom is through nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide. chemrevise.org This reaction produces 3-(3,4-dimethoxyphenyl)butanenitrile. The nitrile group is a valuable synthetic handle that can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to form a carbon-carbon bond between the secondary carbon of the propyl chain and an aryl or vinyl group. nih.gov This would involve reacting this compound with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. nih.govmdpi.com The success of such couplings with secondary alkyl halides is highly dependent on the choice of ligand and reaction conditions to avoid competing elimination reactions. nih.gov Another approach involves Grignard reagents or other organometallics, which can react with the alkyl chloride to form a new C-C bond, although side reactions can be prevalent.

| Reaction Type | Reagents | Product Example | Notes |

|---|---|---|---|

| Cyanation | NaCN or KCN in DMSO | 3-(3,4-Dimethoxyphenyl)butanenitrile | Adds one carbon to the side chain. |

| Suzuki Cross-Coupling | Ar-B(OH)₂, Pd catalyst, Base | 4-(2-Arylpropyl)-1,2-dimethoxybenzene | Forms a C(sp³)-C(sp²) bond. |

Transformations on the 1,2-Dimethoxybenzene (B1683551) Core

The aromatic ring, also known as a veratrole moiety, offers sites for electrophilic aromatic substitution and other transformations, which are heavily influenced by the two activating methoxy (B1213986) groups.

Cleavage of one or both methyl ethers on the aromatic ring is a common transformation to unmask phenolic hydroxyl groups, which can serve as handles for further functionalization or are key features in many natural products. Strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃) are typically used for this purpose. Selective demethylation of one methoxy group over the other can be challenging and often depends on steric and electronic factors, but reaction conditions can be tuned to favor mono-demethylation, yielding methoxyphenol derivatives.

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.orgstrath.ac.uk The methoxy groups in the 1,2-dimethoxybenzene core are effective directing metalation groups (DMGs). wikipedia.orgorganic-chemistry.org Treatment of the molecule with a strong organolithium base, such as n-butyllithium or sec-butyllithium, results in the deprotonation of a carbon atom ortho to a methoxy group. uwindsor.cabaranlab.org In the case of this compound, the most likely site for lithiation is the C-6 position, which is ortho to one methoxy group and less sterically hindered than the C-3 position. The resulting aryllithium intermediate is a potent nucleophile that can be trapped with a wide variety of electrophiles (E⁺), allowing for the introduction of numerous functional groups at a specific position.

| Position | Electrophile (E⁺) | Introduced Group (-E) | Product Example |

|---|---|---|---|

| C-6 | CO₂ | -COOH (Carboxylic acid) | 2-(2-Chloropropyl)-4,5-dimethoxybenzoic acid |

| C-6 | I₂ | -I (Iodine) | 1-(2-Chloropropyl)-3,4-dimethoxy-2-iodobenzene |

| C-6 | (CH₃)₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) | (2-(2-Chloropropyl)-4,5-dimethoxyphenyl)trimethylsilane |

| C-6 | DMF | -CHO (Aldehyde) | 2-(2-Chloropropyl)-4,5-dimethoxybenzaldehyde |

Ring Modification Reactions (e.g., Cycloaddition)

Ring modification reactions, particularly those that alter the aromatic core, represent a profound transformation in the derivatization of benzene (B151609) derivatives. Among these, cycloaddition reactions are a powerful class of pericyclic reactions capable of constructing complex, three-dimensional polycyclic structures from flat, aromatic precursors. scirp.orgresearchgate.net These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct. libretexts.org The most well-known of these is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com

However, the application of cycloaddition reactions directly to the aromatic ring of benzene and its derivatives is inherently challenging due to the significant resonance stability of the aromatic system. researchgate.net Disrupting this aromaticity requires overcoming a substantial activation energy barrier. Consequently, dearomative cycloadditions of benzene rings often necessitate harsh reaction conditions, such as high temperatures or photochemical activation, or the use of highly reactive dienophiles or catalysts. researchgate.netnih.gov

A comprehensive literature search for specific examples of ring modification reactions, such as cycloaddition, directly involving the aromatic nucleus of This compound or closely related 4-alkyl-1,2-dimethoxybenzene systems did not yield any documented instances. The existing research on dimethoxybenzene derivatives primarily focuses on electrophilic aromatic substitution or transformations of side-chain functional groups. rsc.org

The photochemical cycloaddition of benzene derivatives with alkenes is a known strategy to produce polycyclic compounds, proceeding through [2+2], [3+2], or [4+2] pathways. researchgate.net The mode of cycloaddition is influenced by the electronic properties of the reacting partners. researchgate.net For electron-rich systems like 1,2-dimethoxybenzene (veratrole), the benzene ring itself is not typically the reactive partner in thermal cycloadditions like the Diels-Alder reaction under normal conditions. Instead, functional groups attached to the ring or the side chain would be the expected sites of reactivity.

While derivatization of This compound can be readily achieved through nucleophilic substitution at the chloropropyl side chain or by electrophilic substitution on the electron-rich aromatic ring, direct modification of the benzene core via cycloaddition reactions is not a commonly employed or reported strategy. The stability of the dimethoxy-substituted benzene ring makes it reluctant to participate in reactions that would result in a loss of aromaticity. Therefore, based on available scientific literature, this pathway is not considered a primary derivatization strategy for this specific compound.

Below is a table summarizing the types of cycloaddition reactions, which are theoretically possible but not documented for the subject compound.

| Cycloaddition Type | Description | Reactants | Product Ring Size |

| [4+2] Cycloaddition (Diels-Alder) | A reaction between a conjugated diene and a dienophile. wikipedia.org | Diene (4π electrons) + Dienophile (2π electrons) | 6-membered ring |

| [2+2] Photocycloaddition | A light-induced reaction between two alkene units. nsf.gov | Alkene (2π electrons) + Alkene (2π electrons) | 4-membered ring |

| [3+2] Dipolar Cycloaddition | A reaction between a 1,3-dipole and a dipolarophile. uchicago.edu | 1,3-Dipole (4π electrons) + Dipolarophile (2π electrons) | 5-membered ring |

Analytical Methodologies for the Characterization and Quantification of 4 2 Chloropropyl 1,2 Dimethoxybenzene

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural confirmation of 4-(2-Chloropropyl)-1,2-dimethoxybenzene. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of each hydrogen and carbon atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the 1,2-dimethoxybenzene (B1683551) ring would typically appear in the downfield region (δ 6.5-7.5 ppm). Due to the substitution pattern, these protons would exhibit a specific splitting pattern (e.g., doublets and doublet of doublets) based on their coupling with adjacent protons. The two methoxy (B1213986) groups (-OCH₃) would each produce a sharp singlet, likely around δ 3.8-4.0 ppm. The protons of the 2-chloropropyl side chain would present a more complex pattern: the methine proton (-CH(Cl)-) would be a multiplet due to coupling with both the adjacent methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons, appearing further downfield due to the deshielding effect of the chlorine atom. The methylene protons would also be a multiplet, and the terminal methyl group would appear as a doublet upfield.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom. The spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-donating methoxy groups and the alkyl substituent. The two methoxy carbons would appear around δ 55-60 ppm. For the side chain, the carbon bonded to chlorine (-CH(Cl)-) would be significantly downfield compared to the other aliphatic carbons. The methylene (-CH₂-) and methyl (-CH₃) carbons of the propyl chain would appear in the upfield region of the spectrum.

¹⁷O NMR: While theoretically possible, ¹⁷O NMR spectroscopy is not a routine technique for the characterization of organic compounds like this compound. This is due to the low natural abundance (0.038%) and the quadrupolar nature of the ¹⁷O isotope, which results in very broad signals and low sensitivity, making it impractical for standard structural elucidation.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic-H | 6.7 - 6.9 | m | 110 - 125 |

| Aromatic-C | - | - | 147 - 150 |

| -OCH₃ | 3.8 - 3.9 | s | 55 - 56 |

| Ar-CH₂- | 2.8 - 3.0 | m | ~35 - 45 |

| -CH(Cl)- | 4.2 - 4.5 | m | ~50 - 60 |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound, and its fragmentation pattern provides valuable structural information. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying the compound in a mixture.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (214.69 g/mol ). A characteristic feature would be the presence of an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Common fragmentation pathways for this molecule would include:

Alpha-cleavage: Cleavage of the C-C bond between the first and second carbon of the propyl chain, leading to the formation of a stable benzylic carbocation (m/z 151). This is often the base peak.

Loss of HCl: Elimination of a molecule of hydrogen chloride (HCl) from the molecular ion, resulting in a fragment at M-36.

Loss of a chloropropyl radical: Cleavage of the bond between the benzene (B151609) ring and the propyl side chain.

Loss of a methyl radical: Fragmentation involving the loss of a methyl group (CH₃) from one of the methoxy substituents, leading to a fragment at M-15.

Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 214/216 | [C₁₁H₁₅ClO₂]⁺ | Molecular ion (M⁺) and its isotope peak |

| 179 | [M - Cl]⁺ | Loss of chlorine radical |

| 178 | [M - HCl]⁺ | Loss of neutral HCl molecule |

| 151 | [C₉H₁₁O₂]⁺ | Benzylic cation after loss of C₂H₄Cl; likely base peak |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. vscht.cz These include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic propyl chain (just below 3000 cm⁻¹). Aromatic C=C stretching absorptions would appear in the 1600-1450 cm⁻¹ region. Strong bands corresponding to the asymmetric and symmetric C-O stretching of the aryl-alkyl ether (methoxy groups) would be prominent around 1250 cm⁻¹ and 1025 cm⁻¹, respectively. chemicalbook.com The presence of the chlorine atom would be indicated by a C-Cl stretching band in the fingerprint region, typically between 800 and 600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the aromatic chromophore. The 1,2-dimethoxybenzene moiety is the primary chromophore. Compared to unsubstituted benzene, the two electron-donating methoxy groups cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima (λ_max). The spectrum, typically measured in a solvent like ethanol (B145695) or methanol, would be expected to show strong absorptions in the UV region, likely around 220 nm and 275-285 nm, corresponding to the π → π* transitions of the substituted benzene ring. nist.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for separating this compound from impurities, byproducts, or isomers, and for quantifying its purity.

Gas Chromatography (GC) is an ideal technique for assessing the purity of this compound, provided the compound is thermally stable and sufficiently volatile. Using a capillary column with a suitable stationary phase (e.g., a mid-polarity phase like 50% phenyl-polysiloxane), the compound can be separated from residual starting materials, solvents, and synthetic byproducts. researchgate.net The retention time of the compound under specific GC conditions serves as an identifying characteristic.

GC is particularly effective for isomeric analysis. It can be used to separate this compound from its potential positional isomers, such as those where the chloropropyl group is at a different position on the benzene ring or where the chlorine is on the first or third carbon of the propyl chain (1-chloro or 3-chloro isomers). nih.govresearchgate.net The elution order of such isomers is often related to their boiling points and polarity. researchgate.net

The coupling of GC with a Mass Spectrometer (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS. As components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each peak. This allows for the positive identification of the main compound peak and the tentative identification of any impurity peaks based on their fragmentation patterns. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of moderately polar organic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be most appropriate.

Method development would involve optimizing several key parameters:

Stationary Phase: A C18 (octadecylsilyl) or C8 column is a common starting point, providing a nonpolar stationary phase for effective interaction with the analyte.

Mobile Phase: A mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, would be used. spectralabsci.com The ratio of the organic modifier to water is adjusted to achieve the desired retention time and resolution. A gradient elution, where the concentration of the organic solvent is increased over time, may be necessary to separate compounds with a wider range of polarities. mdpi.com

Detector: A UV detector set at one of the compound's absorption maxima (e.g., ~280 nm) would provide sensitive and selective detection.

Flow Rate and Temperature: The flow rate (typically 0.5-1.5 mL/min) and column temperature are optimized to improve peak shape, reduce analysis time, and ensure reproducibility.

A validated HPLC method can be used for routine purity checks, stability studies, and quantitative analysis of this compound in various samples.

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-(1-chloropropyl)-1,2-dimethoxybenzene |

| This compound |

| Acetonitrile |

| Benzene |

| Ethanol |

| Hydrogen chloride |

| Methanol |

Chiral Chromatography for Enantiomeric Purity Determination

This compound possesses a chiral center at the second carbon of the propyl chain, resulting in the existence of two enantiomers. The differential physiological and toxicological profiles of enantiomers in pharmaceutical and agrochemical applications necessitate their separation and quantification. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for determining the enantiomeric purity of such compounds. youtube.com

The success of chiral separations hinges on the selection of a suitable Chiral Stationary Phase (CSP). youtube.com For compounds structurally analogous to this compound, several types of CSPs have proven effective. These include Pirkle-type, polysaccharide-based, and cyclodextrin-based columns. nih.goveijppr.com

Pirkle-type CSPs , which operate on principles of π-π interactions, hydrogen bonding, and dipole-dipole interactions, are a viable option. eijppr.com The aromatic ring and methoxy groups of this compound can engage in these interactions with the CSP. Another widely applicable class is polysaccharide-based CSPs , such as those derived from cellulose (B213188) and amylose (B160209). These are known for their broad enantioselectivity and can be used in normal-phase, reversed-phase, and polar-organic modes. nih.goveijppr.comCyclodextrin-based CSPs offer a different mechanism, where the chiral cavity of the cyclodextrin (B1172386) forms inclusion complexes with the enantiomers, leading to their separation. nih.gov

The choice of mobile phase is also critical and is dependent on the selected CSP and the analyte's properties. A typical approach for method development would involve screening various combinations of CSPs and mobile phases to achieve optimal resolution of the enantiomers.

Table 1: Potential Chiral HPLC Method Parameters for Enantiomeric Purity of this compound

| Parameter | Potential Conditions | Rationale |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Broad applicability and success in separating a wide range of chiral compounds. nih.goveijppr.com |

| Pirkle-type (e.g., (R,R)-Whelk-O 1) | Effective for compounds with aromatic rings capable of π-π interactions. eijppr.com | |

| Cyclodextrin-based (e.g., β-cyclodextrin) | Utilizes inclusion complexation for separation. nih.gov | |

| Mobile Phase | Normal Phase: Hexane/Isopropanol (varying ratios) | Commonly used with polysaccharide and Pirkle-type CSPs. |

| Reversed Phase: Acetonitrile/Water or Methanol/Water | Suitable for some polysaccharide and cyclodextrin-based CSPs. | |

| Detector | UV-Vis Detector | The aromatic ring in the compound allows for UV detection. |

| Flow Rate | 0.5 - 1.5 mL/min | Typical analytical flow rates for HPLC. |

| Column Temperature | Ambient or controlled (e.g., 25°C) | Temperature can influence enantioselectivity. |

This table presents hypothetical conditions based on the analysis of structurally similar compounds and general principles of chiral chromatography.

Advanced Hyphenated Techniques (e.g., LC-NMR, GC-IR)

For comprehensive structural elucidation, especially of impurities or degradation products, advanced hyphenated techniques are indispensable. ijfmr.comajrconline.org These methods combine the separation power of chromatography with the detailed structural information provided by spectroscopic techniques.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR directly couples HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the acquisition of NMR spectra of compounds as they elute from the chromatography column. iosrphr.org This is a powerful tool for the unambiguous identification of unknown compounds in complex mixtures without the need for off-line isolation. iosrphr.orgnih.gov

In the context of this compound analysis, LC-NMR could be employed to:

Identify synthesis impurities: By separating the reaction mixture and acquiring NMR spectra of minor peaks, the structure of by-products can be determined. ijfmr.com

Characterize degradation products: If the compound is subjected to stability studies, LC-NMR can help in identifying the structure of any degradants that are formed.

Confirm the structure of isomers: In cases where isomeric impurities are present, LC-NMR can provide the detailed structural information necessary to differentiate them. amazonaws.com

The sensitivity of NMR is inherently lower than that of mass spectrometry, which can be a limitation. nih.gov However, advancements such as cryogenically cooled probes and stop-flow techniques, where the chromatographic flow is paused to acquire data for a specific peak, have significantly improved the sensitivity of LC-NMR. nih.gov

Gas Chromatography-Infrared Spectroscopy (GC-IR)

Gas Chromatography-Infrared Spectroscopy (GC-IR) is another valuable hyphenated technique that combines the high-resolution separation of GC with the structural information of Infrared (IR) spectroscopy. As the separated components elute from the GC column, they pass through a light pipe or are deposited onto a cooled surface, and their IR spectra are recorded. chromatographytoday.com

GC-IR is particularly adept at:

Differentiating structural isomers: Isomers that may have very similar mass spectra can often be distinguished by their unique IR "fingerprints". chromatographytoday.comcannabisindustryjournal.comojp.gov For example, positional isomers of dimethoxybenzene derivatives could be readily differentiated.

Identifying functional groups: IR spectroscopy provides direct information about the functional groups present in a molecule, which is complementary to the fragmentation patterns observed in mass spectrometry. cannabisindustryjournal.com Aromatic C-H stretching and bending vibrations, as well as absorptions from the C-O bonds of the methoxy groups and the C-Cl bond, would be characteristic features in the IR spectrum of this compound. pressbooks.pub

The combination of retention time data from GC with the structural information from IR provides a high degree of confidence in compound identification. ijprajournal.com

Table 2: Application of Advanced Hyphenated Techniques for this compound Analysis

| Technique | Information Provided | Potential Application |

| LC-NMR | Detailed structural information (¹H and ¹³C NMR spectra) of separated components. researchgate.netmestrelab.comscilit.com | - Unambiguous identification of synthesis by-products and impurities. ijfmr.com - Structural elucidation of degradation products. - Confirmation of isomeric structures. amazonaws.com |

| GC-IR | Infrared spectra of separated volatile components, providing information on functional groups and molecular structure. chromatographytoday.com | - Differentiation of positional and other structural isomers. cannabisindustryjournal.comojp.gov - Confirmation of the presence of specific functional groups. pressbooks.pub - Identification of volatile impurities. |

This table outlines the potential applications of these techniques for the analysis of this compound based on their established capabilities.

Computational Chemistry and Theoretical Studies of 4 2 Chloropropyl 1,2 Dimethoxybenzene

Quantum Mechanical Studies on Molecular Structure and Conformation

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational preferences of 4-(2-chloropropyl)-1,2-dimethoxybenzene. These studies typically involve geometry optimization, where the molecule's electronic energy is minimized to find its most stable arrangement of atoms.

For this compound, the key structural parameters of interest include the bond lengths and angles of the benzene (B151609) ring, the methoxy (B1213986) groups, and the 2-chloropropyl side chain. DFT calculations can predict these with a high degree of accuracy. The orientation of the methoxy groups relative to the benzene ring and the conformational flexibility of the chloropropyl side chain are of particular importance. The rotation around the C-C bonds of the propyl chain leads to various possible conformers, each with a distinct energy.

Computational studies on related molecules, such as dimethoxybenzene and n-propylbenzene derivatives, provide a framework for understanding the structural properties of this compound. nih.govnist.gov For instance, studies on dimethoxybenzene derivatives have shown that the orientation of the methoxy groups is influenced by a balance of steric and electronic effects. nih.govresearchgate.net Similarly, conformational analyses of n-propylbenzene have identified the most stable arrangements of the alkyl chain relative to the aromatic ring. nist.govresearchgate.net

A systematic conformational search for this compound would likely be performed using a combination of molecular mechanics and DFT. The initial exploration of the potential energy surface can identify a set of low-energy conformers. These are then subjected to full geometry optimization and frequency calculations at a higher level of theory, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), to obtain accurate geometries and relative energies. nih.govresearchgate.net

Table 1: Predicted Structural Parameters for the Most Stable Conformer of this compound (Illustrative Data)

| Parameter | Predicted Value |

| C-Cl Bond Length (Å) | 1.78 |

| C-O (methoxy) Bond Length (Å) | 1.36 |

| Dihedral Angle (C-C-C-Cl) (°) | 65 |

| Dihedral Angle (C-C-O-C) (°) | 5 |

Note: The data in this table is illustrative and based on typical values from DFT calculations on similar molecules. Actual values would require specific calculations for this compound.

Reaction Energetics and Transition State Analysis

Theoretical studies can elucidate the reaction mechanisms and energetics associated with the synthesis and reactions of this compound. A common synthetic route to this compound is the Friedel-Crafts alkylation of 1,2-dimethoxybenzene (B1683551). Computational chemistry can model this reaction to determine the energies of reactants, intermediates, transition states, and products.

The Friedel-Crafts alkylation mechanism involves the formation of a carbocation electrophile, which then attacks the electron-rich aromatic ring. brainly.comumkc.edu For the synthesis of this compound, this would likely involve the reaction of 1,2-dimethoxybenzene with a 2-chloropropylating agent in the presence of a Lewis acid catalyst.

Quantum mechanical calculations can be used to locate the transition state structures for each step of the reaction. The energy of the transition state relative to the reactants provides the activation energy, which is a key determinant of the reaction rate. By mapping the entire reaction pathway, a potential energy surface can be constructed, offering a detailed picture of the reaction's progress.

Furthermore, these studies can explain the regioselectivity of the reaction. The methoxy groups in 1,2-dimethoxybenzene are ortho, para-directing. umkc.edu Computational analysis of the charge distribution in the molecule and the stability of the possible carbocation intermediates (sigma complexes) can predict and rationalize why the incoming chloropropyl group preferentially adds at the para position. umkc.edu

Table 2: Illustrative Reaction Energetics for the Friedel-Crafts Alkylation of 1,2-Dimethoxybenzene

| Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0 |

| 2 | Transition State 1 | +15 |

| 3 | Intermediate (Sigma Complex) | -5 |

| 4 | Transition State 2 | +2 |

| 5 | Products | -10 |

Note: This table presents a hypothetical energy profile for a representative Friedel-Crafts alkylation. The values are for illustrative purposes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the ¹H and ¹³C NMR spectra with considerable accuracy. researchgate.netwisc.edu

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR parameters. mdpi.com These calculations are typically performed on the optimized geometry of the molecule. The predicted chemical shifts can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the assignment of complex spectra.

For this compound, theoretical predictions of the ¹H and ¹³C NMR spectra would be particularly useful for distinguishing between possible isomers and for assigning the signals of the aromatic protons and the protons and carbons of the chloropropyl side chain. The chemical shifts are sensitive to the local electronic environment of each nucleus, which is influenced by the substituents on the benzene ring and the molecule's conformation.

Table 3: Predicted vs. Experimental ¹H NMR Chemical Shifts for a Substituted Dimethoxybenzene (Illustrative Example)

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H-3 | 6.85 | 6.82 |

| H-5 | 6.90 | 6.88 |

| H-6 | 6.75 | 6.73 |

| OCH₃ | 3.88 | 3.85 |

| OCH₃ | 3.92 | 3.90 |

Note: This table illustrates the typical level of agreement between predicted and experimental NMR data for a related compound. Specific predictions for this compound would require dedicated calculations.

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape and the study of molecular flexibility.

For this compound, an MD simulation would involve placing the molecule in a simulated environment, such as a solvent box, and observing its motion over a period of nanoseconds or longer. mdpi.com This would reveal the accessible conformations of the chloropropyl side chain and the methoxy groups, as well as the timescales of transitions between different conformational states.

MD simulations can provide a more comprehensive understanding of the molecule's conformational preferences than static quantum mechanical calculations alone. The results can be used to generate a population-weighted average of different conformers, which can be important for accurately predicting properties that depend on the molecular ensemble, such as average NMR chemical shifts in solution. These simulations can also provide insights into the interactions between the molecule and its environment. nih.gov

Precursor and Analogous Compounds: Synthesis and Reactivity Parallels

Synthesis and Reactions of 4-(Chloromethyl)-1,2-dimethoxybenzene

4-(Chloromethyl)-1,2-dimethoxybenzene, also known as veratryl chloride, serves as a key precursor in various organic syntheses. A common method for its preparation is the chloromethylation of 1,2-dimethoxybenzene (B1683551) (veratrole). This reaction is typically carried out using paraformaldehyde and concentrated hydrochloric acid, with benzene (B151609) often employed as the solvent. The electrophilic aromatic substitution introduces the chloromethyl group onto the electron-rich dimethoxybenzene ring.

One notable reaction of 4-(chloromethyl)-1,2-dimethoxybenzene is its conversion to 3,4-dimethoxybenzyl cyanide. This nucleophilic substitution reaction is achieved by treating the chloromethyl derivative with a cyanide salt, such as sodium cyanide. The cyanide ion displaces the chloride, leading to the formation of a new carbon-carbon bond and extending the carbon chain. This transformation is a valuable step in the synthesis of more complex molecules. byjus.com

| Property | Value |

| IUPAC Name | 4-(Chloromethyl)-1,2-dimethoxybenzene |

| Synonyms | Veratryl chloride, 3,4-Dimethoxybenzyl chloride |

| CAS Number | 7306-46-9 |

| Molecular Formula | C₉H₁₁ClO₂ |

| Molecular Weight | 186.63 g/mol |

Investigations into 4-(2-Chloroethyl)-1,2-dimethoxybenzene (B3381784) and its Derivatives

4-(2-Chloroethyl)-1,2-dimethoxybenzene is another important intermediate, particularly in the pharmaceutical industry. It is a key building block in the synthesis of the heart medication Ivabradine. biosynth.com The synthesis of this compound can be achieved from 3,4-dimethoxyphenylacetic acid.

The reactivity of the chloroethyl group in 4-(2-chloroethyl)-1,2-dimethoxybenzene is characteristic of primary alkyl halides. It readily undergoes nucleophilic substitution reactions, where the chlorine atom is displaced by a variety of nucleophiles. For instance, reactions with amines can lead to the formation of N-substituted derivatives, which are common motifs in pharmacologically active compounds. rsc.org

| Property | Value |

| IUPAC Name | 4-(2-Chloroethyl)-1,2-dimethoxybenzene |

| CAS Number | 27160-08-3 |

| Molecular Formula | C₁₀H₁₃ClO₂ |

| Molecular Weight | 200.66 g/mol |

Comparative Analysis with Other Halogenated Phenol/Dimethoxybenzene Derivatives

A comparative analysis of 4-(2-chloropropyl)-1,2-dimethoxybenzene with other halogenated dimethoxybenzene derivatives reveals important structure-activity relationships.

2-Chloro-1,4-dimethoxybenzene (B1200979): In this isomer, the chlorine atom is directly attached to the aromatic ring. Its synthesis can be achieved by the chlorination of hydroquinone (B1673460) dimethyl ether. researchgate.net The reactivity of the chlorine atom in 2-chloro-1,4-dimethoxybenzene is significantly different from that in the side chain of this compound. Aromatic halides are generally less reactive towards nucleophilic substitution than alkyl halides due to the stronger carbon-halogen bond and steric hindrance. Nucleophilic aromatic substitution on this compound would typically require harsh reaction conditions or the presence of strong electron-withdrawing groups on the ring. libretexts.org

4-(3-Bromopropyl)-1,2-dimethoxybenzene: This compound is an analog with a longer alkyl chain and a different halogen. The three-carbon propyl chain provides more flexibility compared to the ethyl group. The bromo group is a better leaving group than the chloro group, making 4-(3-bromopropyl)-1,2-dimethoxybenzene generally more reactive in nucleophilic substitution reactions. This increased reactivity can be advantageous in certain synthetic applications, such as intramolecular cyclization reactions to form cyclic ethers or amines. beilstein-journals.org

| Compound | Key Structural Difference from this compound | Impact on Reactivity |

| 2-Chloro-1,4-dimethoxybenzene | Chlorine is on the aromatic ring. | Less reactive towards nucleophilic substitution. |

| 4-(3-Bromopropyl)-1,2-dimethoxybenzene | Longer alkyl chain (propyl vs. propyl) and different halogen (bromine vs. chlorine). | More reactive in nucleophilic substitution due to the better leaving group (Br vs. Cl). |

Advanced Applications in Organic Synthesis and Materials Science

Use as a Building Block in Complex Molecule Synthesis (e.g., Tetrahydroisoquinoline Alkaloids)

The tetrahydroisoquinoline (THIQ) core is a privileged scaffold found in a vast array of naturally occurring alkaloids and pharmacologically active molecules. The synthesis of these complex structures often relies on key cyclization reactions, such as the Bischler-Napieralski and Pictet-Spengler reactions, which typically utilize β-arylethylamine or β-arylethylamide precursors. wikipedia.orgthermofisher.com 4-(2-Chloropropyl)-1,2-dimethoxybenzene is a strategic starting material for accessing these crucial intermediates.

The presence of electron-donating methoxy (B1213986) groups on the benzene (B151609) ring activates it towards electrophilic aromatic substitution, a key step in these cyclization reactions. jk-sci.com The synthetic utility of this compound lies in the facile conversion of its 2-chloropropyl side chain into the necessary aminoethyl functionality. This transformation can be readily achieved through nucleophilic substitution of the chlorine atom with an appropriate nitrogen-containing nucleophile, such as an azide (B81097) followed by reduction, or through direct amination.

Once converted to the corresponding β-(3,4-dimethoxyphenyl)propylamine, this derivative can undergo a Pictet-Spengler reaction with an aldehyde or ketone to yield a tetrahydroisoquinoline. nih.govebrary.net Alternatively, acylation of the amine followed by a Bischler-Napieralski reaction provides access to 3,4-dihydroisoquinolines, which can be subsequently reduced to the desired tetrahydroisoquinoline skeleton. nrochemistry.comorganic-chemistry.org The dimethoxy substitution pattern is particularly relevant as it is a common feature in many naturally occurring THIQ alkaloids.

Table 1: Key Reactions in Tetrahydroisoquinoline Synthesis

| Reaction | Precursor | Reagents | Product |

|---|---|---|---|

| Pictet-Spengler | β-Arylethylamine | Aldehyde/Ketone, Acid | Tetrahydroisoquinoline |

Precursor for Advanced Polymeric Materials (e.g., Electrochemical Polymerization)

The field of conductive polymers has garnered significant interest for applications in electronics, sensors, and energy storage. Electrochemical polymerization, or electropolymerization, is a powerful technique for the synthesis of these materials, allowing for the direct deposition of a polymer film onto an electrode surface. Aromatic compounds rich in electron density, such as 1,2-dimethoxybenzene (B1683551) (veratrole) and its derivatives, are excellent candidates for oxidative electropolymerization.

The anodic oxidation of this compound is expected to proceed via the formation of radical cations on the electron-rich aromatic ring. These reactive intermediates can then couple to form polymer chains. The dimethoxy groups lower the oxidation potential of the monomer, facilitating the polymerization process. The resulting polymer would possess a poly(phenylene ether)-type backbone, with the 2-chloropropyl groups as pendant functionalities along the polymer chain.

These pendant chloroalkyl groups offer a valuable handle for post-polymerization modification. For instance, they can be subjected to nucleophilic substitution reactions to introduce a wide variety of functional groups, thereby tuning the polymer's physical and chemical properties. This approach allows for the creation of functional polymeric materials with tailored characteristics for specific applications, such as ion-exchange resins, sensors, or catalytic supports. While the direct electropolymerization of this specific compound is not extensively documented, the polymerization of structurally similar functionalized veratroles serves as a strong precedent for its feasibility.

Role in the Development of Catalytic Systems (e.g., as a Cofactor in Enzymatic Oxidation for Lignin (B12514952) Peroxidase)

Lignin peroxidase (LiP) is a heme-containing enzyme produced by white-rot fungi that plays a crucial role in the degradation of lignin, a complex aromatic polymer. researchgate.netnih.gov This enzyme exhibits broad substrate specificity, capable of oxidizing a variety of non-phenolic aromatic compounds. Veratryl alcohol (3,4-dimethoxybenzyl alcohol) is a well-established secondary metabolite of these fungi and acts as a key substrate and redox mediator for LiP. nih.gov

Given its structural similarity to veratryl alcohol, this compound is a plausible candidate for interaction with lignin peroxidase. The catalytic cycle of LiP involves the oxidation of the resting enzyme by hydrogen peroxide to form a high-valent iron-oxo species. This activated enzyme can then oxidize substrates like veratryl alcohol. The broad substrate specificity of LiP suggests that it can accommodate variations in the side chain of the dimethoxybenzene core. nih.gov